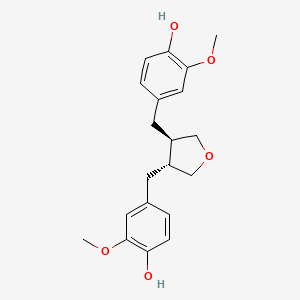

Anhydrosecoisolariciresinol

Descripción general

Descripción

Anhidrosecoisolariciresinol es un lignano, un tipo de compuesto polifenólico que se encuentra en las plantas. Es un producto de degradación ácida del secoisolariciresinol, que se encuentra principalmente en las semillas de lino. Los lignanos como el anhidrosecoisolariciresinol son conocidos por sus potenciales beneficios para la salud, incluyendo propiedades antioxidantes, antimicrobianas y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Anhidrosecoisolariciresinol puede sintetizarse mediante la deshidratación catalizada por ácido del secoisolariciresinol. Esta reacción típicamente implica el uso de ácidos fuertes como el ácido clorhídrico o el ácido sulfúrico en condiciones controladas para facilitar la eliminación de moléculas de agua del secoisolariciresinol, lo que lleva a la formación de anhidrosecoisolariciresinol .

Métodos de Producción Industrial: La producción industrial de anhidrosecoisolariciresinol implica la extracción de secoisolariciresinol de las semillas de lino, seguida de su conversión a anhidrosecoisolariciresinol mediante tratamiento ácido. El proceso incluye pasos como la extracción con disolventes, la hidrólisis ácida y la purificación mediante técnicas como la cromatografía líquida de alto rendimiento preparativa (HPLC) .

Análisis De Reacciones Químicas

Tipos de Reacciones: Anhidrosecoisolariciresinol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en secoisolariciresinol.

Sustitución: Puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las condiciones varían dependiendo del sustituyente que se esté introduciendo, pero a menudo implican catalizadores y disolventes específicos.

Principales Productos Formados:

Oxidación: Varios lignanos oxidados.

Reducción: Secoisolariciresinol.

Sustitución: Derivados con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Anhidrosecoisolariciresinol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los lignanos.

Biología: Investigado por su papel en los mecanismos de defensa de las plantas y las interacciones con los microorganismos.

Medicina: Se estudiaron sus potenciales propiedades anticancerígenas, particularmente contra líneas celulares de cáncer de mama como MCF-7 y MDA-MB-231

Mecanismo De Acción

Anhidrosecoisolariciresinol ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Escavenger de radicales libres, protegiendo así las células del daño oxidativo.

Actividad antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe el crecimiento de bacterias y hongos.

Actividad anticancerígena: Induce la apoptosis (muerte celular programada) en las células cancerosas e inhibe su proliferación. .

Compuestos Similares:

Secoisolariciresinol: El precursor del anhidrosecoisolariciresinol, que se encuentra en las semillas de lino.

Secoisolariciresinol Diglucósido: Una forma glicosilada del secoisolariciresinol.

Alcohol Dehidrodiconiferílico-4-β-D-glucósido: Un neolignano con actividades biológicas similares.

Comparación: Anhidrosecoisolariciresinol es único debido a su formación a través de la degradación ácida y su estructura de anillo de furano distinta. En comparación con el secoisolariciresinol y su forma diglucósido, el anhidrosecoisolariciresinol exhibe diferentes actividades biológicas y estabilidad en diversas condiciones .

Comparación Con Compuestos Similares

Secoisolariciresinol: The precursor to anhydrosecoisolariciresinol, found in flaxseeds.

Secoisolariciresinol Diglucoside: A glycosylated form of secoisolariciresinol.

Dehydrodiconiferyl Alcohol-4-β-D-glucoside: A neolignan with similar biological activities.

Comparison: this compound is unique due to its formation through acid degradation and its distinct furan ring structure. Compared to secoisolariciresinol and its diglucoside form, this compound exhibits different biological activities and stability under various conditions .

Propiedades

IUPAC Name |

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUIJKVZZROIQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)